molecular formula C23H26N6O2 B6436953 3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549015-00-9

3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B6436953
CAS No.: 2549015-00-9
M. Wt: 418.5 g/mol
InChI Key: FCDHRFXGRQKQFQ-UHFFFAOYSA-N
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Description

3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.21172409 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N6O2C_{19}H_{24}N_{6}O_{2}, with a molecular weight of approximately 368.44 g/mol. The structure features a quinazoline core substituted with a pyrazolo[1,5-a]pyrimidine moiety and a piperidine group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, notably:

1. Antitumor Activity

  • Mechanism : The compound has been shown to inhibit key signaling pathways associated with tumor growth and proliferation. For instance, it targets the BRAF(V600E) mutation prevalent in various cancers, demonstrating significant inhibitory activity against cancer cell lines.
  • Case Study : In vitro studies have demonstrated that derivatives of similar structures exhibit cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for further development as an anticancer agent .

2. Antimicrobial Properties

  • Mechanism : The compound's structural components may enhance its ability to disrupt microbial membranes or inhibit essential microbial enzymes.
  • Research Findings : Studies have shown that pyrazole derivatives exhibit potent antimicrobial activity against various pathogens, suggesting that this compound could also possess similar properties .

3. Neuroprotective Effects

  • Mechanism : The piperidine segment may play a role in modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.
  • Research Findings : Preliminary studies indicate that compounds with similar structures can protect against neurodegenerative processes by reducing oxidative stress markers .

Data Tables

Biological ActivityMechanism of ActionReference
AntitumorInhibition of BRAF(V600E) signaling
AntimicrobialDisruption of microbial membranes
NeuroprotectiveReduction of oxidative stress

Antitumor Studies

Recent investigations have focused on the antitumor efficacy of compounds related to the target structure. For instance:

  • A study evaluated the cytotoxicity of pyrazole derivatives in breast cancer cell lines, revealing synergistic effects when combined with standard chemotherapy agents like doxorubicin. The results indicated enhanced apoptosis in treated cells compared to controls .

Antimicrobial Activity

The antimicrobial potential was assessed through various assays:

  • A series of pyrazole compounds were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting effective antimicrobial properties that warrant further exploration for therapeutic applications .

Neuroprotective Research

Neuroprotective properties were evaluated using models of oxidative stress:

  • Compounds similar to the target structure demonstrated a capacity to reduce reactive oxygen species (ROS) levels in neuronal cultures, indicating a protective effect against neurotoxicity .

Properties

IUPAC Name

3-[[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-15-11-22(29-21(25-15)10-16(2)26-29)27-8-6-17(7-9-27)13-28-14-24-20-12-18(31-3)4-5-19(20)23(28)30/h4-5,10-12,14,17H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDHRFXGRQKQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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